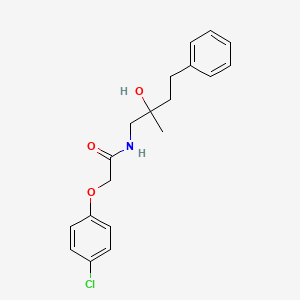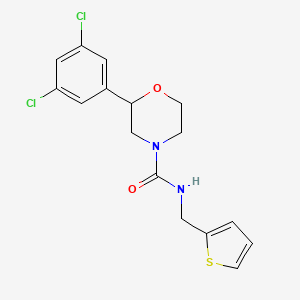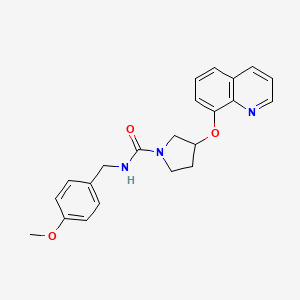
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, also known as AH7614, is a synthetic compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review highlighted the global trends in the study of 2,4-D herbicide (a related compound) toxicity, emphasizing the rapid advancement in research on its toxicology and mutagenicity. The study identified the United States, Canada, and China as leading contributors to this field. Research themes have evolved towards understanding occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly in aquatic environments. This analysis underscores the importance of molecular biology approaches, particularly gene expression studies, in future research on herbicide toxicology and mutagenicity (Zuanazzi et al., 2020).
Mechanisms of Toxicity and Management of Acute Poisoning
Another study reviewed the mechanisms of toxicity of chlorophenoxy herbicides, including 2,4-D, and the clinical features and management of acute poisoning by these compounds. The research detailed the biochemical processes leading to cell membrane damage, disruption of metabolic pathways, and the clinical manifestations following ingestion. The study also discussed management strategies, highlighting the efficacy of alkaline diuresis and hemodialysis in enhancing herbicide elimination in poisoned patients (Bradberry et al., 2000).
Environmental Occurrence and Toxicity of Antimicrobial Compounds
A review focused on the environmental presence, toxicity, and degradation of triclosan (TCS), a compound structurally similar to chlorophenoxy herbicides. It shed light on the widespread use of TCS in various consumer products, its detection in environmental compartments, and the potential for transformation into more toxic compounds. The study emphasized the ecological and health risks posed by TCS and its degradation products, highlighting the need for further research to understand its environmental impact and develop strategies for mitigation (Bedoux et al., 2012).
Herbicide Behavior in Agricultural Environments and Microbial Biodegradation
Research on the behavior of 2,4-D in agricultural settings and the role of microorganisms in its degradation reviewed the environmental fate of this herbicide and its primary degradation product, 2,4-dichlorophenol. The study highlighted the potential environmental damage due to indiscriminate pesticide use and the significance of microbial remediation processes in preventing pollution and protecting public health. This review emphasizes the critical need for understanding microbial interactions with herbicides to enhance environmental safety and health protection (Magnoli et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNYUFPWASMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)

![Ethyl benzo[f]quinoline-6-carboxylate](/img/structure/B2372570.png)
![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)
![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)
![7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2372579.png)
![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)
